
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzenesulphonate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is carefully controlled to minimize the formation of by-products and ensure the safety of the production environment.
化学反应分析
Types of Reactions
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
科学研究应用
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate is used in several scientific research fields, including:
Chemistry: The compound is studied for its unique reactivity and stability, making it a valuable tool in synthetic chemistry.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound’s properties are explored for potential therapeutic applications, including drug development.
Industry: It is used in various industrial processes, such as the production of specialty chemicals and materials.
作用机制
The mechanism by which Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity, allowing it to interact with various chemical and biological systems. These interactions can lead to changes in molecular structures and functions, contributing to the compound’s unique properties.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: A simpler compound with a similar sulfonate group but lacking the complex fluorinated structure.
Trifluoromethylbenzenesulfonate: A related compound with fewer fluorine atoms and different reactivity.
Uniqueness
Sodium 4-((1,3,4,5,5,5-hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl)oxy)benzenesulphonate stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
属性
CAS 编号 |
85284-15-7 |
|---|---|
分子式 |
C15H4F17NaO4S |
分子量 |
626.22 g/mol |
IUPAC 名称 |
sodium;4-[(E)-1,1,1,2,2,3,5,6,7,7,7-undecafluoro-4,6-bis(trifluoromethyl)hept-4-en-3-yl]oxybenzenesulfonate |
InChI |
InChI=1S/C15H5F17O4S.Na/c16-8(9(17,13(24,25)26)14(27,28)29)7(11(19,20)21)10(18,12(22,23)15(30,31)32)36-5-1-3-6(4-2-5)37(33,34)35;/h1-4H,(H,33,34,35);/q;+1/p-1/b8-7+; |
InChI 键 |
MOCCJVUOTMVYOZ-USRGLUTNSA-M |
手性 SMILES |
C1=CC(=CC=C1OC(/C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)/C(F)(F)F)(C(C(F)(F)F)(F)F)F)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1OC(C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


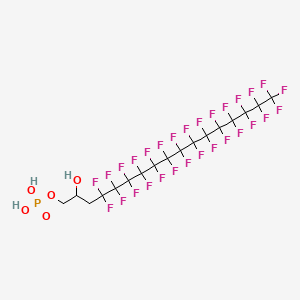

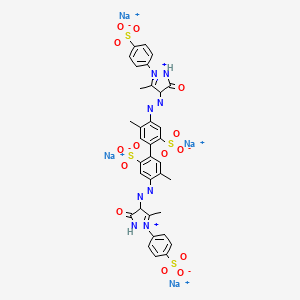
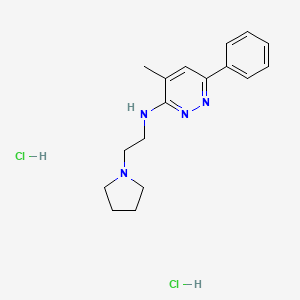
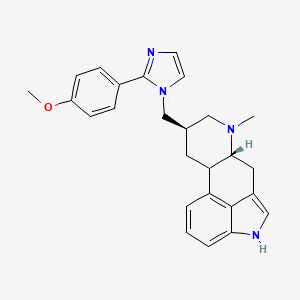
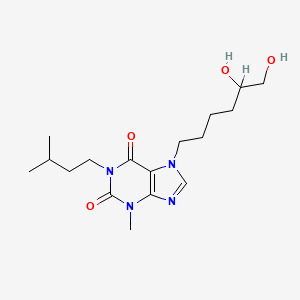
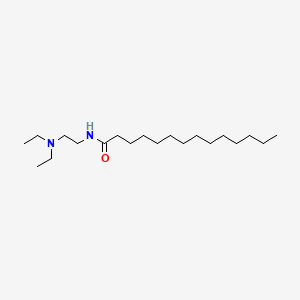
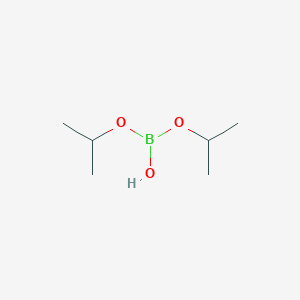
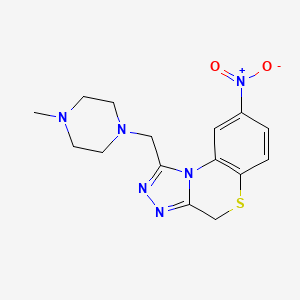
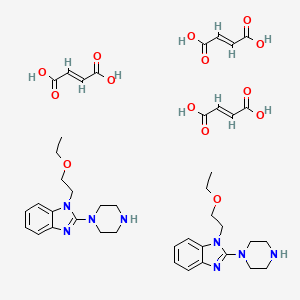
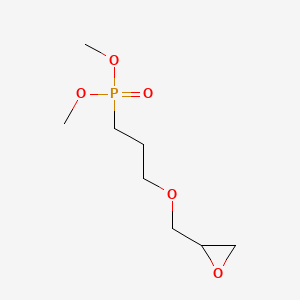
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
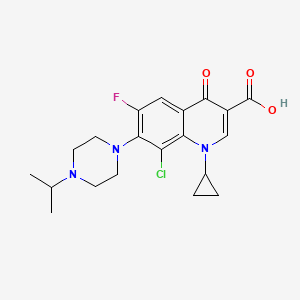
![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
